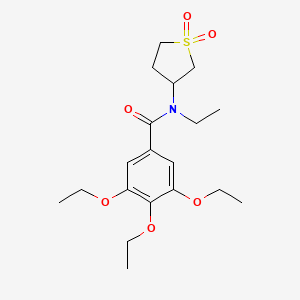

N-(1,1-dioxidotetrahidrotio-fen-3-il)-3,4,5-trietoxi-N-etilbenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide is a useful research compound. Its molecular formula is C19H29NO6S and its molecular weight is 399.5. The purity is usually 95%.

BenchChem offers high-quality N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

¡Claro! Aquí tienes un análisis exhaustivo de las aplicaciones de investigación científica de la N-(1,1-dioxidotetrahidrotio-fen-3-il)-3,4,5-trietoxi-N-etilbenzamida, también conocida como N-(1,1-dioxo-1lambda6-tiolan-3-il)-3,4,5-trietoxi-N-etilbenzamida:

Activación del canal de potasio rectificador interno controlado por proteína G (GIRK)

Este compuesto se ha identificado como un potente y selectivo activador de los canales GIRK1/2. Los canales GIRK desempeñan un papel crucial en la regulación de la excitabilidad neuronal y la frecuencia cardíaca. La activación de estos canales puede ser beneficiosa para el tratamiento de afecciones como la epilepsia, el dolor y las arritmias cardíacas .

Actividad antimicrobiana

La investigación ha demostrado que los compuestos similares a la this compound presentan importantes propiedades antimicrobianas. Estos compuestos se han probado contra diversas bacterias y hongos patógenos, demostrando un potencial como nuevos agentes antimicrobianos . Esta aplicación es particularmente importante en el contexto del aumento de la resistencia a los antibióticos.

Propiedades antifúngicas

Además de su actividad antibacteriana, este compuesto ha mostrado ser prometedor como agente antifúngico. Ha sido eficaz contra varias cepas de hongos, incluidas las responsables de infecciones graves en individuos inmunodeprimidos . Esto lo convierte en un valioso candidato para el desarrollo de nuevos medicamentos antifúngicos.

Investigación del cáncer

La estructura del compuesto sugiere posibles aplicaciones en la investigación del cáncer. Los compuestos que contienen sulfona a menudo se exploran por sus propiedades anticancerígenas debido a su capacidad para interferir con los procesos celulares en las células cancerosas. Este compuesto podría investigarse por su eficacia en la inhibición del crecimiento y la proliferación de las células cancerosas.

Efectos neuroprotectores

Dado su papel en la modulación de los canales de potasio, este compuesto puede tener efectos neuroprotectores. Los moduladores de los canales de potasio se están estudiando por su potencial para proteger a las neuronas de los daños en enfermedades neurodegenerativas como el Alzheimer y el Parkinson . Este compuesto podría contribuir al desarrollo de nuevas terapias neuroprotectoras.

Aplicaciones antiinflamatorias

Los compuestos con estructuras similares se han estudiado por sus propiedades antiinflamatorias. Al modular vías de señalización específicas, estos compuestos pueden reducir la inflamación, lo que los convierte en posibles candidatos para el tratamiento de enfermedades inflamatorias como la artritis y la enfermedad inflamatoria intestinal.

Investigación cardiovascular

La activación de los canales GIRK por este compuesto también sugiere posibles aplicaciones en la investigación cardiovascular. Los canales GIRK participan en la regulación de la frecuencia cardíaca y el ritmo, y su modulación puede ser beneficiosa para el tratamiento de arritmias y otras afecciones cardiovasculares .

Metabolismo de fármacos y farmacocinética

La estabilidad y el perfil metabólico del compuesto lo convierten en una herramienta valiosa en los estudios de metabolismo de fármacos y farmacocinética. Comprender cómo se metaboliza este compuesto y sus propiedades farmacocinéticas puede ayudar en el diseño de nuevos fármacos con mejores perfiles de eficacia y seguridad .

Estas aplicaciones ponen de manifiesto el diverso potencial de la this compound en diversos campos de la investigación científica. Cada aplicación ofrece oportunidades únicas para una mayor exploración y desarrollo.

RSC Medicinal Chemistry Molecules EVT Chem

Mecanismo De Acción

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . .

Result of Action

The activation of GIRK channels by this compound leads to changes in cell excitability . This can have various molecular and cellular effects depending on the specific physiological process involved.

Análisis Bioquímico

Biochemical Properties

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels, specifically the GIRK1/2 subtype . These interactions are crucial as GIRK channels are key effectors in GPCR signaling pathways, modulating cellular excitability .

Cellular Effects

The effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GIRK channels affects the excitability of cells, particularly in the brain and peripheral tissues . This modulation can impact various physiological processes, including heart rate regulation and neurotransmission .

Molecular Mechanism

At the molecular level, N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide exerts its effects through specific binding interactions with biomolecules. It acts as an activator of GIRK channels, enhancing their activity and promoting potassium ion flow into the cells . This activation can lead to changes in cellular excitability and downstream signaling pathways . Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide can change over time. Studies have shown that the compound exhibits good stability and minimal degradation over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged activation of GIRK channels and consistent modulation of cellular excitability .

Dosage Effects in Animal Models

The effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK channels without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, including disrupted cellular function and potential organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolic stability is enhanced by its structural properties, which reduce its susceptibility to enzymatic degradation . This stability allows for prolonged activity and effectiveness in biological systems.

Transport and Distribution

The transport and distribution of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological activity . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes .

Subcellular Localization

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, enhancing its biological effects .

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4,5-triethoxy-N-ethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO6S/c1-5-20(15-9-10-27(22,23)13-15)19(21)14-11-16(24-6-2)18(26-8-4)17(12-14)25-7-3/h11-12,15H,5-10,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIGXXDDSWNLGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[(4-chlorophenyl)methyl]carbamoyl}amino)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2515883.png)

![(2R,3R,4S,6aR,6bS,8aS,11R,12R,12aS,14bR)-3-[(2R,3R,4S,6aR,6bS,8aS,11R,12R,12aS,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carbonyl]oxy-2,12-dihydroxy-4-(hydroxymethyl)-6a,6b,11,12,14b-pentamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B2515885.png)

![2-(2-methylphenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2515886.png)

![N-(3-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2515889.png)

![2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2515892.png)

![1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2515898.png)

![1-benzyl-3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2515899.png)

![1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](3-methoxyphenyl)methyl}piperidin-4-ol](/img/structure/B2515901.png)

![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2515902.png)

![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2515903.png)